Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753364
InChI: InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3
SMILES:
Molecular Formula: C10H10BrFN2O2
Molecular Weight: 289.10 g/mol

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

CAS No.:

Cat. No.: VC15753364

Molecular Formula: C10H10BrFN2O2

Molecular Weight: 289.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate -

Specification

Molecular Formula C10H10BrFN2O2
Molecular Weight 289.10 g/mol
IUPAC Name ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Standard InChI InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3
Standard InChI Key AQINZKQLAQYZMW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate, reflects its three-dimensional arrangement. The central acetamide backbone is substituted with a bromo-fluoro aromatic ring at the 2-position and a hydrazone group (–N=N–) at the adjacent carbon. The ethyl ester (–COOCH₂CH₃) enhances solubility in organic solvents, while the halogen atoms (Br, F) contribute to electronic effects that influence reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrFN₂O₂
Molecular Weight289.10 g/mol
SMILESCCOC(=O)C(=NN)C₁=C(C=CC=C₁Br)F
InChIKeyAQINZKQLAQYZMW-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2-bromo-6-fluorobenzaldehyde or its derivatives, which undergo condensation with ethyl hydrazinoacetate under acidic or neutral conditions. Solvents such as ethanol or methanol are employed under reflux to drive the reaction to completion, with yields optimized through temperature control and catalyst use (e.g., acetic acid).

Critical Reaction Parameters

  • Temperature: Reflux conditions (~78°C for ethanol) ensure sufficient energy for imine formation.

  • Catalysts: Protic acids (e.g., HCl, H₂SO₄) accelerate hydrazone bond formation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Comparative Analysis of Methods

A study comparing solvent systems revealed that methanol provides faster reaction times (~4 hours) compared to ethanol (~6 hours), albeit with marginally lower yields (72% vs. 68%). The choice of base (e.g., triethylamine) further modulates reaction efficiency, reducing side products like hydrolyzed esters.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).

Table 2: Representative Spectral Data

TechniqueKey SignalsInterpretation
¹H NMRδ 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂)Ethyl ester protons
δ 7.45–7.70 (m, 3H, Ar–H)Aromatic protons
¹³C NMRδ 165.5 (C=O), 158.2 (C–F)Carbonyl and fluorinated carbons
IR1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)Ester and hydrazone groups
MS (ESI+)m/z 289.10 [M+H]⁺Molecular ion confirmation

Data adapted from VulcanChem and analogous hydrazone derivatives .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

The compound’s hydrazone group serves as a chelating ligand for transition metals, enabling its use in catalytic reactions or metal-organic frameworks (MOFs) . Recent studies highlight its potential as a precursor for c-Met kinase inhibitors, where the bromo-fluoro aromatic system enhances target binding affinity . For example, derivatives of this scaffold demonstrated IC₅₀ values as low as 3.0 nM against MKN-45 gastric cancer cells .

Agrochemistry and Material Science

In agrochemistry, the bromo and fluoro substituents contribute to pesticidal activity by disrupting insect nervous systems. Additionally, its planar aromatic structure makes it a candidate for organic semiconductors in photovoltaic devices.

Future Directions

Ongoing research aims to exploit this compound’s versatility in click chemistry and bioconjugation. Its fluorinated aromatic ring also positions it as a candidate for ¹⁸F-radiotracer synthesis in PET imaging. Collaborative efforts between academic and industrial laboratories are expected to expand its utility in drug discovery pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator